molecular formula C30H33ClFN3S B11027870 [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione

[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione

Cat. No.: B11027870
M. Wt: 522.1 g/mol
InChI Key: BRGDAMSXCLMQJM-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione is a complex organic compound that features a combination of quinoline, piperazine, and thione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through cyclization reactions involving diamines and dihaloalkanes.

    Thione Introduction: The thione group can be introduced via thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline or piperazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group may yield sulfoxides, while substitution reactions on the aromatic rings can introduce a variety of functional groups, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against various biological targets due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione is not fully understood but is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or ion channels. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-chlorophenyl)piperazin-1-yl]methanethione
  • [4-(4-Bromophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione

Uniqueness

The uniqueness of [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl][4-(2-fluorophenyl)piperazin-1-yl]methanethione lies in its specific combination of functional groups and structural motifs. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C30H33ClFN3S

Molecular Weight

522.1 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione

InChI

InChI=1S/C30H33ClFN3S/c1-29(2)20-30(3,22-10-12-23(31)13-11-22)24-19-21(9-14-26(24)33(29)4)28(36)35-17-15-34(16-18-35)27-8-6-5-7-25(27)32/h5-14,19H,15-18,20H2,1-4H3

InChI Key

BRGDAMSXCLMQJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C)C=CC(=C2)C(=S)N3CCN(CC3)C4=CC=CC=C4F)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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